

Application Notes: The Utility of 3-Bromo-1-indanone in Heterocyclic Synthesis

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Compound of Interest

Compound Name: **3-Bromo-1-indanone**

Cat. No.: **B152551**

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Introduction

3-Bromo-1-indanone is a versatile bifunctional reagent extensively utilized in organic synthesis as a key building block for constructing complex molecular architectures.^[1] Its structure, featuring an indanone core with a reactive ketone and an electrophilic bromine atom at the alpha-position, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of indeno-fused heterocyclic compounds, which are prominent scaffolds in numerous natural products and pharmaceutically active molecules.^{[2][3]} Derivatives synthesized from this intermediate have shown potential as antiviral, anti-inflammatory, and anticancer agents, highlighting its importance in drug discovery and medicinal chemistry.^[1]

Synthesis of Indeno-fused Thiazoles

The reaction of α -halo ketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a classic and efficient method for constructing the thiazole ring. **3-Bromo-1-indanone** serves as an excellent substrate for this reaction, leading to the formation of indeno[1,2-d]thiazole derivatives. The reaction typically proceeds via an initial S-alkylation by the nucleophilic sulfur atom of thiourea on the electrophilic carbon bearing the bromine, followed by an intramolecular condensation between the ketone and the amino group to form the fused heterocyclic system.^[4] These compounds are of interest due to their structural analogy to biologically active molecules.

General Reaction Scheme: **3-Bromo-1-indanone** reacts with thiourea in a refluxing solvent, such as ethanol, to yield 2-amino-3,4-dihydroindeno[1,2-d]thiazole.

Quantitative Data for Indeno-fused Thiazole Synthesis

| Product | Reactant 2 | Solvent | Conditions | Yield (%) | M.P. (°C) | Ref. |
|--|------------|---------|-----------------|-----------|-----------|--------|
| 2-Amino-3,4-dihydroindeno[1,2-d]thiazole | Thiourea | Ethanol | Reflux, 1.5 hrs | 80 | 209-211 | [4][5] |

Note: The cited data is for the analogous 2-bromo-1-indanone, which follows the same reaction pathway.

Synthesis of Indeno-fused Imidazoles and Related Heterocycles

3-Bromo-1-indanone can be reacted with various binucleophiles to generate a range of fused heterocyclic systems. For instance, condensation with 2-amino-5-phenyl-1,3,4-thiadiazole or related amino-substituted heterocycles in ethanol leads to the formation of complex polycyclic structures like indeno[1',2':4,5]imidazo[2,1-b]thiazoles.[4][5] These reactions typically involve sequential nucleophilic substitution and cyclocondensation steps.

Quantitative Data for Fused Imidazole Synthesis

| Product Class | Reactant 2 | Solvent | Conditions | Yield (%) | M.P. (°C) | Ref. |
|------------------------------------|------------------------------------|---------|-----------------|-----------|-----------|--------|
| Indeno-fused 1-b]phenylthiadiazole | 2-Amino-5-phenyl-1,3,4-thiadiazole | Ethanol | Reflux, 3-4 hrs | 42 | 130-132 | [4][5] |

Note: The cited data is for the analogous 2-bromo-1-indanone.

Synthesis of Indenopyridines

Indenopyridine scaffolds are present in various compounds with significant biological activities, including anticancer properties.^{[6][7]} While direct synthesis from **3-bromo-1-indanone** is less commonly cited, multistep pathways often involve precursors derived from 1-indanone. A prominent method is the three-component reaction of an indanedione (which can be derived from 1-indanone), an aldehyde, and an amine-containing aromatic compound.^{[6][7][8]} The versatility of the indanone core makes it a foundational element for accessing this class of heterocycles.

Synthesis of Indenopyrazoles

The indeno[1,2-c]pyrazole nucleus is another important heterocyclic system with applications in medicinal chemistry, particularly in the development of anticancer agents.^{[9][10]} The synthesis can be achieved by reacting 1,3-indandione derivatives with hydrazine or its derivatives. Precursors derived from **3-bromo-1-indanone** can be functionalized and then cyclized to form the target indenopyrazole ring system. Recent studies have focused on creating novel indenopyrazole derivatives and evaluating their efficacy against cancer cell lines like HeLa and OVCAR-3.^{[9][11]}

Visualized Workflows and Pathways

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Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,4-dihydroindeno[1,2-d]thiazole

This protocol is adapted from the synthesis using α -bromo indanone and is expected to yield the analogous product with **3-bromo-1-indanone**.^[4]

Materials:

- **3-Bromo-1-indanone** (C₉H₇BrO, MW: 211.06 g/mol)
- Thiourea (CH₄N₂S, MW: 76.12 g/mol)
- Ethanol (Absolute)
- Ammonium hydroxide solution
- Deionized water
- Diethyl ether

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Büchner funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- In a 100 mL round-bottom flask, dissolve thiourea (0.2 mol, 15.2 g) in 50 mL of ethanol.
- Heat the solution to reflux with stirring using a heating mantle and magnetic stirrer.

- In a separate beaker, dissolve **3-bromo-1-indanone** (0.1 mol, 21.1 g) in 30 mL of ethanol.
- Add the **3-bromo-1-indanone** solution dropwise to the refluxing thiourea solution over approximately 1.5 hours.
- After the addition is complete, continue heating at reflux for an additional 15 minutes.
- Cool the reaction mixture to room temperature.
- Transfer the crude reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted indanone. Discard the ether layer.
- Transfer the aqueous/ethanolic layer to a large beaker and dissolve the residue by heating in boiling water.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate in an ice bath. Make the solution basic by the slow addition of ammonium hydroxide solution until precipitation is complete.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid product with cold water.
- Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-amino-3,4-dihydroindeno[1,2-d]thiazole.
- Dry the product in a vacuum oven and determine the yield and melting point.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times.

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